2-Bromo-3-methoxyphenol chemical properties and structure
2-Bromo-3-methoxyphenol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of the chemical properties, structure, synthesis, and spectral characteristics of 2-Bromo-3-methoxyphenol. This compound serves as a valuable intermediate in the fields of organic synthesis, medicinal chemistry, and materials science.
Core Chemical and Physical Properties
2-Bromo-3-methoxyphenol is a solid organic compound with the chemical formula C₇H₇BrO₂.[1] It is characterized by its solubility in organic solvents like ethers and alcohols, while being only slightly soluble in water. It is important to handle this compound with appropriate safety measures, as it is classified as harmful if swallowed.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrO₂ | [1] |
| Molecular Weight | 203.03 g/mol | [1][3] |
| CAS Number | 135999-16-5 | [1][2] |
| Appearance | Solid, Colorless crystalline solid | [1] |
| Melting Point | 74-79 °C | [1][4] |
| Boiling Point | 175-180 °C | |
| Density | Approximately 1.6 g/cm³ | |
| Solubility | Soluble in ethers and alcohols; slightly soluble in water |
Chemical Structure and Identifiers
The molecular structure of 2-Bromo-3-methoxyphenol consists of a phenol ring substituted with a bromine atom at the 2-position and a methoxy group at the 3-position.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-bromo-3-methoxyphenol | [2][3] |
| SMILES String | COc1cccc(O)c1Br | [1][4] |
| InChI | 1S/C7H7BrO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | [1][2][4] |
| InChI Key | GCFJMEJVRHBPJI-UHFFFAOYSA-N | [1][2][4] |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will appear as multiplets in the downfield region (typically 6.5-7.5 ppm), with their splitting patterns influenced by the substitution on the ring. The methoxy group protons will present as a sharp singlet at approximately 3.8 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the oxygen and bromine atoms will be the most deshielded and appear further downfield. The methoxy carbon will have a characteristic signal around 55-60 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum of 2-Bromo-3-methoxyphenol is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the methoxy group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the methoxy group is expected around 1000-1300 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum of 2-Bromo-3-methoxyphenol will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).
Experimental Protocols: Synthesis of 2-Bromo-3-methoxyphenol
The synthesis of 2-Bromo-3-methoxyphenol can be achieved through the electrophilic bromination of 3-methoxyphenol. Below is a representative experimental protocol.
Materials:
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3-Methoxyphenol
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N-Bromosuccinimide (NBS)
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Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
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Sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 3-methoxyphenol (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
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Bromination: Cool the solution in an ice bath. Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volumes).
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Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure 2-Bromo-3-methoxyphenol.
Applications in Research and Drug Development
2-Bromo-3-methoxyphenol is a versatile building block in organic synthesis. The presence of three different functional groups—hydroxyl, methoxy, and bromo—on the aromatic ring allows for a variety of chemical transformations. This makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. In drug discovery, methoxyphenol derivatives are explored for their potential biological activities.[5] The bromo- and methoxy- substituents can influence the electronic and steric properties of molecules, which is a key consideration in the design of new drug candidates.
Mandatory Visualizations
Caption: A generalized workflow for the synthesis of 2-Bromo-3-methoxyphenol.
Safety and Handling
2-Bromo-3-methoxyphenol is classified as an acute toxicant (oral, Category 4) and is harmful if swallowed.[1][2] It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, rinse the affected area with plenty of water. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- 1. 2-溴-3-甲氧基苯酚 97% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Bromo-3-methoxyphenol | C7H7BrO2 | CID 15073622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. 2-Bromo-3-methoxyphenol 97 GC 135999-16-5 [sigmaaldrich.com]
- 5. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0211095) [np-mrd.org]
